N-(2-furylmethyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide N-(2-furylmethyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0729751
InChI: InChI=1S/C21H20N2O4/c1-15-7-9-18(10-8-15)27-14-20(24)23-17-5-2-4-16(12-17)21(25)22-13-19-6-3-11-26-19/h2-12H,13-14H2,1H3,(H,22,25)(H,23,24)
SMILES: CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3
Molecular Formula: C21H20N2O4
Molecular Weight: 364.4 g/mol

N-(2-furylmethyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide

CAS No.:

Cat. No.: VC0729751

Molecular Formula: C21H20N2O4

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-furylmethyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide -

Specification

Molecular Formula C21H20N2O4
Molecular Weight 364.4 g/mol
IUPAC Name N-(furan-2-ylmethyl)-3-[[2-(4-methylphenoxy)acetyl]amino]benzamide
Standard InChI InChI=1S/C21H20N2O4/c1-15-7-9-18(10-8-15)27-14-20(24)23-17-5-2-4-16(12-17)21(25)22-13-19-6-3-11-26-19/h2-12H,13-14H2,1H3,(H,22,25)(H,23,24)
Standard InChI Key IUIFTPGLGWIQLW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3
Canonical SMILES CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CO3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator